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3,4-dihydroisoquinolin-2(1H)-yl[1-(pyrimidin-2-yl)piperidin-4-yl]methanone

Kinase Inhibition PKBbeta/Akt2 Cancer Research

Researchers developing kinase inhibitors or GPCR antagonists often face SAR ambiguity when using substituted dihydroisoquinoline analogs. This unsubstituted 3,4-dihydroisoquinoline-piperidinyl-pyrimidinyl methanone scaffold provides the critical baseline for deconvoluting substituent contributions to potency and selectivity. • Baseline scaffold for SAR: compare directly with 6,7-dimethoxy analogs (HeLa IC50: 15.2 µM; MCF-7 IC50: 10.5 µM) • Pyrimidine-2-yl linkage enables direct pharmacological comparison with 5-yl-linked α1A antagonists (IC50: 24-82 nM) • Documented IMPDH II screening activity supports antiviral/anticancer hit-to-lead campaigns. In stock for immediate global dispatch.

Molecular Formula C19H22N4O
Molecular Weight 322.4 g/mol
Cat. No. B10995043
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-dihydroisoquinolin-2(1H)-yl[1-(pyrimidin-2-yl)piperidin-4-yl]methanone
Molecular FormulaC19H22N4O
Molecular Weight322.4 g/mol
Structural Identifiers
SMILESC1CN(CCC1C(=O)N2CCC3=CC=CC=C3C2)C4=NC=CC=N4
InChIInChI=1S/C19H22N4O/c24-18(23-13-6-15-4-1-2-5-17(15)14-23)16-7-11-22(12-8-16)19-20-9-3-10-21-19/h1-5,9-10,16H,6-8,11-14H2
InChIKeyCEUCQUQTNCCFMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural Identity & Chemical Classification


3,4-Dihydroisoquinolin-2(1H)-yl[1-(pyrimidin-2-yl)piperidin-4-yl]methanone (C19H22N4O, MW 322.4 g/mol) is a synthetic small molecule belonging to the dihydroisoquinoline-piperidinyl-methanone class, characterized by a 3,4-dihydroisoquinoline core linked via a methanone bridge to a 1-(pyrimidin-2-yl)piperidine moiety . This compound serves as a versatile scaffold in medicinal chemistry, with documented utility as an intermediate for synthesizing kinase inhibitors and G-protein coupled receptor (GPCR) antagonists, placing it within a competitive analog landscape of dihydroisoquinoline-containing research compounds [1].

Synthetic scaffold for kinase inhibitor design
GPCR antagonist building block for linker geometry studies
Unsubstituted core for baseline SAR in cytotoxicity
IMPDH II hit-to-lead starting point

Why Generic Substitution Fails


Minor structural modifications within the dihydroisoquinoline class profoundly alter target binding, selectivity, and pharmacokinetic profiles, making generic substitution risky. For instance, the addition of methoxy substituents on the dihydroisoquinoline ring or variations in the pyrimidine linkage (e.g., 2-yl vs. 5-yl) can shift receptor subtype selectivity or metabolic stability [1]. The unsubstituted 3,4-dihydroisoquinoline core of the target compound offers a unique hydrogen-bonding surface and lipophilic balance compared to its 6,7-dimethoxy or 7-fluoro analogs, which directly impacts its utility as a specific probe or synthetic intermediate . These differences underscore the need for procurement of the exact structure rather than an in-class analog.

Methoxy vs. unsubstituted core
6,7-Dimethoxy substitution may shift cytotoxicity and metabolic stability; the unsubstituted core provides a different SAR baseline.
Pyrimidine 2-yl vs. 5-yl linkage
Linker geometry change may alter GPCR subtype selectivity and pharmacokinetic profile; direct substitution is not supported.
Hinge-binding motif removal
Replacing the 4-amino-pyrrolopyrimidine motif with a simpler pyrimidine may reduce kinase hinge interaction, shifting selectivity.

Quantified Differentiation from Closest Analogs


PKBbeta (Akt2) Inhibition vs. Pyrrolopyrimidine Analog

A closely related analog, (4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-yl)-(3,4-dihydroisoquinolin-2(1H)-yl)methanone (CHEMBL596990), exhibits an IC50 of 250 nM against PKBbeta (Akt2). The target compound replaces the 4-amino-7H-pyrrolo[2,3-d]pyrimidine with a simpler pyrimidine, removing key hinge-binding hydrogen bond donors. This structural simplification is predicted to reduce affinity for kinases requiring multiple hinge interactions, thereby enhancing selectivity for non-kinase targets or specific kinases with distinct binding modes [1].

PKBβ Inhib. vs. Analog
Cross-study
Comparator IC₅₀ 250 nM (CHEMBL596990); target predicted lower affinity due to removed hinge-binding motif.
Guides procurement when avoiding PKBβ activity
Predicted shift; empirical determination needed
Kinase Inhibition PKBbeta/Akt2 Cancer Research

Cytotoxicity: Unsubstituted vs. 6,7-Dimethoxy Analog

The 6,7-dimethoxy derivative of the target compound—(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)[1-(pyrimidin-2-yl)piperidin-4-yl]methanone—has reported IC50 values of 15.2 µM (HeLa cells) and 10.5 µM (MCF-7 cells). Methoxy substitution generally increases electron density and alters metabolic susceptibility; thus, the unsubstituted target compound is anticipated to exhibit distinct cellular potency, metabolic stability, and off-target profiles. Procurement of the unsubstituted version is essential for establishing baseline SAR and for applications requiring metabolic liability distinct from the dimethoxy analog .

Cytotoxicity vs. 6,7-Dimethoxy
Data to verify
Comparator IC₅₀: HeLa 15.2 µM, MCF-7 10.5 µM; unsubstituted target predicted differential profile.
Baseline SAR for methoxy group contribution
Target cytotoxicity data not yet reported
Anticancer Activity Cytotoxicity Cell-based Assays

α1A Adrenoreceptor Antagonism: Linker Position Effects

In the US10323020 patent series, compounds with a pyrimidin-5-yl linkage (e.g., Example 1: IC50 82 nM; Example 6: IC50 31 nM; Example 2: IC50 24 nM) demonstrate potent α1A adrenoreceptor antagonism. The target compound features a pyrimidin-2-yl linkage, which alters the vector and electronic properties of the pyrimidine ring, potentially modulating receptor subtype selectivity and pharmacokinetics. While direct α1A data for the target compound are unavailable, this structural distinction is critical for programs targeting specific adrenoreceptor subtypes [1].

α1A Antagon. Linker Position
Class-level inference
5-yl linker analogs IC₅₀ range 24–82 nM; target 2-yl linker not directly profiled.
Enables linker geometry impact studies on receptor subtype selectivity
Empirical α1A profiling required
GPCR Antagonism α1A Adrenoreceptor Cardiovascular Research

IMPDH II Inhibitory Potential

The target compound has been screened for in vitro inhibitor potency against inosine monophosphate dehydrogenase II (IMPDH II), an enzyme target for antiviral and anticancer therapies. While a specific IC50 value was not disclosed in the available assay summary, the documented screening event confirms activity above the threshold required for further profiling. In contrast, many structurally related dihydroisoquinoline-piperidinyl-methanones lack any reported IMPDH II data, making this a unique starting point for medicinal chemistry optimization .

IMPDH II Inhib. Potential
Context-dependent
Screening activity confirmed; quantitative IC₅₀ not publicly disclosed.
Differentiates from untested in-class analogs
Quantitative hit profiling needed for lead optimization
IMPDH II Inhibition Antiviral/Anticancer Enzymatic Assay

Optimal Application Scenarios for Procurement


Kinase Profiling with Minimal Hinge-Binding Motifs

When the research objective is to identify kinase inhibitors with reduced reliance on hinge-region hydrogen bonds (as suggested by the absence of the 4-amino-pyrrolopyrimidine group found in CHEMBL596990), this compound serves as an ideal scaffold. Its simplified pyrimidine group may confer a unique selectivity profile that can be exploited in panel screening against PKBbeta and related AGC kinases [1].

Methoxy Substituent SAR in Cytotoxicity

For medicinal chemistry programs optimizing anticancer activity, the unsubstituted core of this compound provides the critical baseline for structure-activity relationship (SAR) studies. By comparing its activity directly with the 6,7-dimethoxy analog (HeLa IC50: 15.2 µM; MCF-7 IC50: 10.5 µM), researchers can deconvolute the contribution of methoxy groups to potency and metabolic stability [1].

Adrenoreceptor Subtype Selectivity: Linker Geometry

This compound is strategically valuable for programs investigating how pyrimidine attachment position (2-yl vs. 5-yl) influences α1 adrenoreceptor subtype binding and functional selectivity. The US10323020 patent family has established potent α1A antagonists with pyrimidin-5-yl linkers (IC50 range: 24–82 nM); using this compound with its pyrimidin-2-yl linkage allows direct comparison of linker geometry on receptor pharmacology [1].

IMPDH II Hit Expansion & Lead Optimization

Given the documented in vitro screening activity against IMPDH II, this compound is suitable as a starting point for hit-to-lead campaigns targeting inosine monophosphate dehydrogenase II for antiviral or anticancer indications. Its activity, though not fully quantified, distinguishes it from most untested analogs and justifies further medicinal chemistry exploration [1].

Application
Selection Property
Validation Focus
Kinase selectivity profiling (minimal hinge-binding)
Non-pyrrolopyrimidine pyrimidine scaffold
AGC kinase selectivity and hinge-region interaction assessment
Methoxy SAR in cancer cell models
Unsubstituted dihydroisoquinoline core
Cytotoxicity endpoint differentiation across methoxy substitution patterns
α1 adrenoreceptor subtype selectivity studies
Pyrimidin-2-yl linker geometry
Receptor binding profile and selectivity based on linker geometry
IMPDH II hit-to-lead expansion
Documented IMPDH II screening activity
In vitro enzymatic potency and hit expansion potential
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